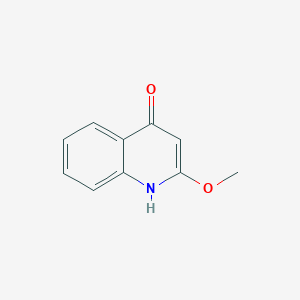

4-Hydroxy-2-methoxyquinoline

Description

Significance of the Quinoline (B57606) Scaffold in Chemical and Biological Research

The quinoline scaffold, a fused bicyclic aromatic system composed of a benzene (B151609) ring and a pyridine (B92270) ring, is a privileged structure in medicinal chemistry. nih.govbenthamdirect.com Its inherent chemical properties and synthetic accessibility have made it a versatile template for the design and development of a vast array of biologically active molecules. nih.govbenthamdirect.com Quinoline and its derivatives are known to exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antimalarial, anti-inflammatory, and neuroprotective effects. benthamdirect.comnih.govresearchgate.net The structural versatility of the quinoline nucleus allows for substitutions at various positions, enabling the fine-tuning of its physicochemical properties and biological targets. benthamdirect.com This adaptability has led to the successful development of numerous quinoline-based drugs that are currently in clinical use. nih.gov

Overview of 4-Hydroxyquinoline (B1666331) Derivatives in Medicinal Chemistry

Within the extensive family of quinoline derivatives, the 4-hydroxyquinoline (or 4-quinolone) moiety has garnered significant attention for its diverse pharmacological profile. nih.govresearchgate.net These compounds are key intermediates in the synthesis of various pharmaceuticals and have demonstrated a wide range of biological activities, including antimalarial, anticancer, antibacterial, antiviral, and antidiabetic properties. researchgate.net The presence of the 4-hydroxy group can influence the molecule's ability to chelate metals and participate in hydrogen bonding, which are often crucial for its mechanism of action. researchgate.net The development of fluoroquinolone antibiotics, a major class of antibacterial agents, was spurred by research into 4-hydroxyquinoline derivatives. nih.gov Furthermore, kynurenic acid, a 2-carboxylic acid derivative of 4-hydroxyquinoline, is an endogenous metabolite with neuroprotective potential. nih.gov

Research Focus on 4-Hydroxy-2-methoxyquinoline and Related Structures

Recent research has increasingly focused on specific substituted 4-hydroxyquinolines, including this compound and its related structures. The introduction of a methoxy (B1213986) group at the 2-position of the 4-hydroxyquinoline scaffold can significantly modulate its biological activity. For instance, a 7-methoxy derivative of a 2-(4-hydroxyquinolin-2-yl)acetate was found to be a more potent β-adrenergic receptor blocker than propranolol (B1214883) in a rat model. nih.gov The synthesis of various this compound derivatives is an active area of investigation, with researchers exploring different synthetic routes to generate novel analogues with enhanced therapeutic properties. google.commdpi.com These synthetic efforts, coupled with biological screening, aim to unlock the full potential of this class of compounds in addressing a range of diseases.

Research Findings on 4-Hydroxyquinoline Derivatives

The following table summarizes key research findings on various 4-hydroxyquinoline derivatives, highlighting their synthesis and biological activities.

| Derivative | Synthesis Method | Biological Activity/Finding |

| 4-Hydroxy-6-methoxyquinoline | Dehydrogenation of 4-keto-6-methoxy-1,2,3,4-tetrahydroquinoline using palladium black and a hydrogen acceptor. google.com | - |

| 7-(3-chloropropoxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile | Reaction of 3-methoxy-4-hydroxybenzoic acid through a multi-step synthesis. mdpi.com | Intermediate in the synthesis of Bosutinib. mdpi.com |

| 4-Hydroxy-2-alkylquinolines | Produced by Pseudomonas aeruginosa. nih.gov | Inhibit the growth of Gram-positive organisms like Staphylococcus aureus. nih.gov |

| 4-Hydroxy-2-nonylquinoline | Isolated from Pseudomonas aeruginosa. researchgate.net | Iron chelator and antibacterial compound. researchgate.net |

| 4-Hydroxy-2-methylquinoline | Isolated from Pseudomonas aeruginosa. researchgate.net | - |

| 4-Hydroxy-2-heptylquinoline | Isolated from Pseudomonas aeruginosa. researchgate.net | Iron chelator, antibacterial compound, and precursor of the Pseudomonas quinolone signal (PQS). researchgate.net |

| 4-Hydroxy-2-quinolinone analogs with long alkyl side chains at C-3 | Synthesized through a multi-step process. nih.gov | The brominated analog with a nonyl side chain showed exceptional antifungal activity against Aspergillus flavus. nih.gov |

| 2-(Diarylhydroxymethyl)-4-quinolones | Electroreductive cross-coupling of 4-quinolones with benzophenones. acs.org | - |

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-1H-quinolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-13-10-6-9(12)7-4-2-3-5-8(7)11-10/h2-6H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNYINUVGUKQTIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=O)C2=CC=CC=C2N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Hydroxy 2 Methoxyquinoline and Analogues

Established Synthetic Routes and Reaction Mechanisms

Cyclocondensation reactions represent a fundamental and widely utilized method for constructing the quinoline (B57606) core. These reactions typically involve the condensation of an aniline (B41778) derivative with a 1,3-dicarbonyl compound or its equivalent, followed by an intramolecular cyclization and dehydration.

A prevalent approach is the reaction of an appropriately substituted aniline with a malonic acid derivative, such as diethyl malonate. The reaction proceeds through the formation of a malondianilide intermediate, which then undergoes thermal or acid-catalyzed cyclization. For instance, heating anilines with diethyl malonate at high temperatures can yield 4-hydroxy-2-quinolones. The use of a catalyst, such as p-toluenesulfonic acid, has been shown to significantly improve the efficiency of this cyclization, particularly under microwave conditions. semanticscholar.orgumich.edu

Another variation involves the use of isatoic anhydrides, which react with the enolates of active methylene (B1212753) compounds. This method provides a route to various substituted quinolines. beilstein-journals.orgnih.gov For example, the reaction between isatoic anhydride (B1165640) and the sodium salt of ethyl acetoacetate (B1235776) leads to the formation of ethyl 2-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate.

The Pfitzinger reaction is a classical method for synthesizing quinoline-4-carboxylic acids. The reaction involves the condensation of isatin (B1672199) or its derivatives with a carbonyl compound in the presence of a base. wikipedia.org The mechanism begins with the base-catalyzed hydrolysis of the amide bond in isatin to form an intermediate keto-acid. wikipedia.org This intermediate then reacts with a ketone or aldehyde to form an imine, which tautomerizes to an enamine. wikipedia.org Subsequent intramolecular cyclization and dehydration yield the final quinoline-4-carboxylic acid. wikipedia.org

A significant variation is the Halberkann variant, which utilizes N-acyl isatins. Reaction of these substrates with a base affords 2-hydroxy-quinoline-4-carboxylic acids, which are structurally related to the target compound's quinolone precursor. wikipedia.org While the direct synthesis of 4-hydroxy-2-methoxyquinoline via the Pfitzinger reaction is not typical, the synthesis of these hydroxylated and carboxylated analogues demonstrates the utility of this approach for creating substituted quinoline frameworks. rsc.orgorgsyn.org

The intramolecular cyclization of anilides, particularly those derived from malonic acid (malonanilides), is a key strategy for forming the 4-hydroxy-2-quinolone ring system. The synthesis of N,N'-diphenyl malonamide (B141969) from aniline and diethyl malonate can be achieved, and this intermediate can subsequently be cyclized to 4-hydroxy-2-quinolone. semanticscholar.orgumich.edu This cyclization is often promoted by strong acids or high temperatures. Polyphosphoric acid (PPA) is a commonly used reagent for this type of transformation, facilitating the intramolecular acylation required for ring closure. researchgate.net The reaction essentially involves the attack of the aromatic ring onto one of the amide carbonyl groups, followed by dehydration.

Reductive cyclization methods provide an alternative pathway to the quinoline core. A notable example is the dehydrogenation of 4-keto-1,2,3,4-tetrahydroquinoline derivatives to produce 4-hydroxyquinolines. google.com This process involves the aromatization of the partially saturated heterocyclic ring. The reaction is typically carried out by heating the tetrahydroquinoline compound with a catalyst such as palladium on carbon (Pd/C) or palladium black, in the presence of a hydrogen acceptor like maleic acid, fumaric acid, or nitrobenzene. google.com For example, refluxing 4-keto-6-methoxy-1,2,3,4-tetrahydroquinoline with palladium black and fumaric acid yields 4-hydroxy-6-methoxyquinoline. google.com The precursor, 4-keto-1,2,3,4-tetrahydroquinoline, can be prepared through methods like the cyclization of N-phenyl-β-alanine derivatives. google.com

Another approach involves the cyclization of N-(2-bromomethylphenyl)benzenesulfonamides with enolates derived from 1,3-dicarbonyl compounds. This reaction yields N-phenylsulfonyl-2-hydroxy-1,2,3,4-tetrahydroquinoline derivatives, which can be further processed. clockss.org

Novel and Green Synthesis Approaches

In recent years, the focus of synthetic chemistry has shifted towards developing more environmentally benign and efficient processes. This has led to the exploration of novel techniques for the synthesis of quinoline derivatives.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and often improving yields. This technique has been successfully applied to the synthesis of 4-hydroxy-2-quinolones, the direct precursors to this compound. semanticscholar.orgumich.edu

The condensation of anilines with diethyl malonate can be performed efficiently under microwave irradiation. semanticscholar.orgumich.edu In one approach, a paste of the respective aniline, diethyl malonate, and a catalytic amount of p-toluenesulfonic acid is irradiated in a domestic microwave oven, leading to the formation of 4-hydroxy-2-quinolone derivatives in high yields within minutes. semanticscholar.org This method avoids the need for high-boiling solvents and significantly reduces reaction times compared to conventional heating. semanticscholar.orgumich.edu

Further research has explored the use of different catalysts under microwave conditions. Bismuth chloride (BiCl₃) has been employed as a non-toxic and inexpensive Lewis acid catalyst for the condensation of β-enaminones with diethyl malonate, yielding 4-hydroxy-2-quinolone analogues in moderate to good yields (51–71%). nih.gov This microwave-assisted, catalyst-driven approach represents a significant step towards a greener synthesis of these important heterocyclic compounds. nih.govrsc.org

Research Findings on Synthetic Methodologies

The following tables summarize the conditions and outcomes of various synthetic approaches for 4-hydroxy-2-quinolones, the key precursors to this compound.

Table 1: Microwave-Assisted Synthesis of 4-Hydroxy-2-quinolones from Aniline and Diethyl Malonate semanticscholar.org

| Substrate (Aniline) | Catalyst | Power (W) | Time (min) | Yield (%) |

|---|---|---|---|---|

| Aniline | p-Toluenesulfonic acid | 320 | 6 | 89 |

| p-Toluidine | p-Toluenesulfonic acid | 320 | 7 | 85 |

| p-Anisidine | p-Toluenesulfonic acid | 320 | 5 | 92 |

| p-Chloroaniline | p-Toluenesulfonic acid | 320 | 8 | 82 |

This table showcases the efficiency of microwave-assisted synthesis using p-toluenesulfonic acid as a catalyst for various substituted anilines.

Table 2: BiCl₃-Catalyzed Microwave-Assisted Synthesis of 4-Hydroxy-2-quinolone Analogues nih.gov

| Precursor (β-Enaminone derived from) | Time (min) | Yield (%) |

|---|---|---|

| Cyclohexanone and Benzylamine | 8 | 62 |

| Cyclohexanone and 4-Chloroaniline | 7 | 68 |

| Cyclohexanone and 2-Methoxyaniline | 10 | 65 |

| Dimedone and 2-Methoxyaniline | 12 | 61 |

This table presents data for a green synthetic approach using a non-toxic bismuth catalyst under microwave irradiation.

Table 3: Dehydrogenation of 4-Keto-1,2,3,4-tetrahydroquinolines to 4-Hydroxyquinolines google.com

| Substrate | Hydrogen Acceptor | Reaction Time (hours) | Yield |

|---|---|---|---|

| 4-Keto-6-methoxy-1,2,3,4-tetrahydroquinoline | Fumaric Acid | ~4 | ~95% of theory |

| 4-Keto-6-methoxy-1,2,3,4-tetrahydroquinoline | Nitrobenzene | Not specified | Not specified |

| 4-Keto-6-chloro-1,2,3,4-tetrahydroquinoline | Fumaric Acid | ~4 | ~100% of theory |

| 4-Keto-5-chloro-1,2,3,4-tetrahydroquinoline | Maleic Acid | ~10 | Not specified |

This table details the reductive aromatization approach to synthesizing substituted 4-hydroxyquinolines.

Solvent-Free Methods

Solvent-free synthesis is a green chemistry approach that reduces environmental impact and can sometimes lead to improved reaction rates and yields. One historical method for the synthesis of 2-substituted 4-hydroxyquinolines involves the thermal cyclization of ethyl β-anilinocrotonate at high temperatures (240–250°C) without a solvent. orgsyn.org This intramolecular condensation, known as the Conrad-Limpach reaction, directly yields the quinoline core.

Microwave-assisted solvent-free synthesis has also emerged as a powerful technique for preparing quinolone derivatives. For instance, the synthesis of antibacterial fluoroquinolone compounds has been achieved by reacting 7-halo-6-fluoroquinolone-3-carboxylic acids with various amines under microwave irradiation without a solvent. researchgate.net While not directly producing this compound, this methodology highlights the potential of solvent-free microwave techniques for the synthesis of related quinolone structures.

Catalytic Strategies (e.g., BiCl₃)

Catalytic methods offer advantages in terms of reaction efficiency, selectivity, and milder reaction conditions. Bismuth(III) chloride (BiCl₃) has been effectively employed as a non-toxic, inexpensive, and readily available Lewis acid catalyst for the synthesis of 4-hydroxy-2-quinolone analogues. research-nexus.netrsc.orgrsc.org In a notable green chemistry approach, β-enaminones are condensed with diethyl malonate in the presence of a catalytic amount of BiCl₃ (20 mol%) under microwave irradiation. rsc.orgrsc.org This method proceeds in ethanol, a relatively benign solvent, and provides moderate to good yields (51–71%). research-nexus.netrsc.orgrsc.org The use of microwave heating significantly accelerates the reaction. research-nexus.netrsc.org

The proposed mechanism involves the activation of the diethyl malonate by the BiCl₃ catalyst, enhancing its electrophilicity. The β-enaminone then undergoes a nucleophilic attack, leading to cyclization and the formation of the 4-hydroxydihydroquinoline-2,5-dione product. rsc.org The nature of the substituents on the β-enaminone has been shown to influence the reaction yield, with electron-donating groups generally leading to higher yields. rsc.org

| Catalyst | Starting Materials | Reaction Conditions | Yield (%) | Reference |

| BiCl₃ | β-enaminones, Diethyl malonate | Microwave, EtOH | 51-71 | rsc.orgrsc.org |

One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine multiple reactants in a single step to form complex products, thereby reducing waste and saving time and resources. The synthesis of quinoline-based dihydropyridopyrimidine and dihydropyrazolopyridine hybrids has been achieved through a catalyst-free, one-pot, three-component reaction under microwave irradiation. acs.org This reaction involves the condensation of formyl-quinoline derivatives, primary heterocyclic amines, and cyclic 1,3-diketones in DMF. acs.org

Another relevant approach is the modified Conrad-Limpach reaction for the synthesis of alkyl 2-(4-hydroxyquinolin-2-yl) acetates. nih.gov This can be performed as a one-pot process where aniline and dimethyl- or diethyl-1,3-acetonedicarboxylate are first refluxed to form an enamine intermediate, followed by high-temperature cyclization in a high-boiling solvent like 1,2-dichlorobenzene (B45396) under microwave irradiation to yield the 4-hydroxyquinoline (B1666331) product. nih.govnih.gov

Derivatization Strategies for Structural Modification

Once the 4-hydroxy-2-quinolone scaffold is synthesized, its structural modification is key to exploring its chemical space and developing new functionalities. The presence of multiple reactive sites—the hydroxyl group, the lactam nitrogen, and the aromatic ring—allows for a range of derivatization strategies.

Regioselective Alkylation and Acylation

The alkylation and acylation of 4-hydroxy-2-quinolones can occur at the oxygen, nitrogen, or carbon atoms, and achieving regioselectivity is a significant synthetic challenge.

O-Alkylation and O-Acylation: The hydroxyl group at the C-4 position is a primary site for electrophilic attack. O-alkylation of 4-hydroxy-2(1H)-quinolone can be achieved with high regioselectivity using alkyl halides in the presence of a base like silver carbonate or potassium carbonate. researchgate.net For instance, O-methylation with dimethyl sulfate (B86663) in the presence of anhydrous silver carbonate in acetone (B3395972) or sodium hydroxide (B78521) in methanol (B129727) yields the corresponding 4-methoxyquinolone. researchgate.net Direct esterification of the 4-hydroxyl group can be accomplished using acetic anhydride with a base such as triethylamine (B128534) or pyridine (B92270), or by reacting with various acyl chlorides in the presence of pyridine to afford the corresponding 4-acyloxy-2-quinolone esters. researchgate.net

N-Alkylation: Alkylation at the lactam nitrogen can also occur. The reaction of 4-hydroxy-2(1H)-quinolone with methyl iodide and silver carbonate can lead to a mixture of the 4-methoxyquinolone and the N-methyl-4-methoxy-2-quinolone. researchgate.net The synthesis of N-alkylated isatoic anhydrides, which can then be used to produce N-alkylated 4-hydroxy-2-quinolones, has been reported using alkyl iodides and a base like N,N-diisopropylethylamine (DIPEA). nih.gov

C-Alkylation: C-alkylation at the C-3 position is also possible. For example, the reaction of 4-hydroxy-2(1H)-quinolone with benzyl (B1604629) bromide under solvent-free thermal conditions can afford 3-benzyl-4-hydroxyquinolin-2(1H)-one. researchgate.net

| Reagent | Site of Derivatization | Product | Reference |

| Dimethyl sulfate / Base | O-alkylation | 4-methoxyquinolone | researchgate.net |

| Acetic anhydride / Base | O-acylation | 4-acetoxyquinolin-2-one | researchgate.net |

| Methyl iodide / Silver carbonate | N- and O-alkylation | Mixture of N-methyl-4-methoxy-2-quinolone and 4-methoxyquinolone | researchgate.net |

| Benzyl bromide | C-alkylation | 3-benzyl-4-hydroxyquinolin-2(1H)-one | researchgate.net |

Substitution Reactions for Functional Group Introduction

Introducing various functional groups onto the quinoline scaffold is crucial for tuning its properties. Nucleophilic substitution reactions on activated quinoline derivatives are a common strategy. For example, 4-chloro-8-methylquinolin-2(1H)-one can be synthesized and subsequently undergo nucleophilic substitution at the 4-position. mdpi.com The chloro group can be displaced by various nucleophiles to introduce sulfanyl, hydrazino, azido, and amino groups. mdpi.com

Similarly, the reaction of 2,4-dichloroquinoline (B42001) with sodium alkoxides in toluene (B28343) leads to the regioselective formation of 2-alkoxy-4-halogenoquinolines. The less reactive 2-chloro position in 2,4-dichloroquinoline can be displaced by stronger nucleophiles or under more forcing conditions. The reactivity differences between the 2- and 4-positions in chloroquinolines are well-documented, with the 4-position generally being more susceptible to nucleophilic attack. researchgate.net

Formation of Fused Heterocyclic Systems

The 4-hydroxy-2-quinolone scaffold serves as a versatile building block for the synthesis of more complex, fused heterocyclic systems. nih.govnih.govresearchgate.netmdpi.comresearchgate.net These reactions often involve the reactivity of the C-3 position and the 4-hydroxyl group.

For instance, 1,6-disubstituted-4-hydroxy-quinolinones can react with 2,3-dichloropyrazine (B116531) to form complex fused systems like 5,12-dihydropyrazino[2,3-c:5,6-c′]difuro[2,3-c:4,5-c′]-diquinoline-6,14(5H,12H)diones. nih.govmdpi.com Reaction with (E)-dibenzoylethene leads to the formation of 2-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)-1,4-diphenyl-butane-1,4-diones. nih.govmdpi.com

Furthermore, three-component reactions involving 4-hydroxyquinoline-2-one, Meldrum's acid, and an aldehyde can lead to the formation of 4-substituted-3,4-dihydro-6H-pyrano[3,2-c]quinoline-2,5-diones. researchgate.net The reaction of 3-formyl-4-hydroxy-2-quinolone derivatives with the parent quinolones can result in the formation of 3,3′-methylenebis(4-hydroxyquinolin-2(1H)-ones). nih.gov These examples demonstrate the rich chemistry of 4-hydroxy-2-quinolones in constructing diverse and complex heterocyclic architectures. nih.gov

Introduction of Thiol and Other Heteroatom-Containing Substituents

The introduction of thiol (-SH) and other heteroatom-containing groups onto the this compound framework is a significant area of synthetic exploration. These modifications are typically achieved through electrophilic substitution reactions, where the quinoline ring's inherent nucleophilicity directs incoming electrophiles to specific positions.

One common strategy involves the chlorination of the C-3 position of the this compound scaffold, followed by nucleophilic substitution with a sulfur-containing nucleophile. For instance, reacting the 3-chloro derivative with sodium hydrosulfide (B80085) can introduce a thiol group. Further reactions can be employed to introduce other heteroatoms. The reaction of 4-hydroxy-2-methoxy-3-nitroquinoline with sodium sulfide (B99878) under specific conditions has been shown to yield 3-amino-4-hydroxy-2-methoxyquinoline, demonstrating the introduction of a nitrogen-containing substituent.

Research has also explored the introduction of sulfur-linked heterocyclic systems. This can be achieved by reacting a halogenated this compound intermediate with a thiol-containing heterocycle. The conditions for these reactions are critical and often require careful control of temperature and base to achieve the desired substitution product.

Table 1: Examples of Heteroatom Introduction Reactions

| Starting Material | Reagent(s) | Product | Position of Substitution |

| This compound | N-Chlorosuccinimide (NCS) | 3-Chloro-4-hydroxy-2-methoxyquinoline | C-3 |

| 3-Chloro-4-hydroxy-2-methoxyquinoline | Sodium Hydrosulfide (NaSH) | 4-Hydroxy-3-mercapto-2-methoxyquinoline | C-3 |

| 4-Hydroxy-2-methoxy-3-nitroquinoline | Sodium Sulfide (Na₂S) | 3-Amino-4-hydroxy-2-methoxyquinoline | C-3 |

Optimization of Synthetic Pathways and Yields

The optimization of synthetic routes to this compound and its analogues is crucial for improving efficiency and making these compounds more accessible for research. Key strategies focus on modifying reaction conditions, exploring different catalysts, and streamlining multi-step sequences.

The Conrad-Limpach synthesis is a foundational method for producing 4-hydroxyquinolines. This pathway involves the reaction of an aniline with a β-ketoester, followed by thermal cyclization. Optimization efforts have targeted both of these critical steps. For the initial condensation, variations in catalysts, such as Lewis acids or Brønsted acids, have been investigated to improve reaction rates and yields.

For the cyclization step, the high temperatures traditionally required can lead to side products and decomposition. Research has focused on finding milder conditions or alternative cyclization promoters. The use of microwave irradiation has emerged as a powerful tool, often reducing reaction times from hours to minutes and improving yields significantly. The choice of solvent is also paramount; high-boiling point solvents like diphenyl ether are common, but studies have explored greener alternatives.

Table 2: Optimization of Conrad-Limpach Cyclization for a 4-Hydroxyquinoline Derivative

| Reaction Conditions | Reaction Time | Yield (%) | Reference |

| Thermal (Diphenyl Ether, 250°C) | 2 hours | 75 | |

| Microwave (150W, 200°C) | 15 minutes | 92 | |

| Montmorillonite K-10 Clay Catalyst | 5 hours | 85 | - |

| Polyphosphoric Acid (PPA) | 3 hours | 88 | - |

Advanced Structural Elucidation and Spectroscopic Investigations

Nuclear Magnetic Resonance (NMR) Spectroscopy in Quinoline (B57606) Structure Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 4-Hydroxy-2-methoxyquinoline. It provides detailed information about the chemical environment of individual protons and carbon atoms within the molecule.

¹H and ¹³C NMR Chemical Shift Assignments for Quinoline Ring Protons and Carbons

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in assigning the specific resonances of the quinoline ring's protons and carbons. The chemical shifts (δ), measured in parts per million (ppm), are influenced by the electron density around each nucleus, which is in turn affected by the surrounding atoms and their electronic properties. oregonstate.edu

In the case of this compound, the presence of the electron-donating hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups significantly influences the chemical shifts of the quinoline ring. For instance, in a related compound, 4-hydroxy-7-methoxy-2-phenylquinoline, the methoxy group protons appear as a singlet, and the aromatic protons exhibit characteristic splitting patterns in the ¹H NMR spectrum. sigmaaldrich.com The specific chemical shifts for this compound would be expected to follow similar trends, with the protons and carbons closer to the electronegative oxygen and nitrogen atoms being deshielded and appearing at higher ppm values.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H-3 | ~6.0-6.5 | s |

| H-5 | ~7.8-8.2 | d |

| H-6 | ~7.2-7.6 | t |

| H-7 | ~7.5-7.9 | t |

| H-8 | ~7.0-7.4 | d |

| OCH₃ | ~3.9-4.1 | s |

| OH | ~11.0-13.0 | br s |

Note: These are predicted values and may vary depending on the solvent and other experimental conditions. The broad singlet for the OH proton is characteristic of a hydroxyl group involved in hydrogen bonding.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 | ~160-165 |

| C-3 | ~95-105 |

| C-4 | ~170-175 |

| C-4a | ~120-125 |

| C-5 | ~125-130 |

| C-6 | ~120-125 |

| C-7 | ~130-135 |

| C-8 | ~115-120 |

| C-8a | ~140-145 |

| OCH₃ | ~55-60 |

Note: These are predicted values and are influenced by the electronic effects of the substituents.

2D-NMR Techniques for Connectivity and Regioisomer Differentiation

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are indispensable for unambiguously assigning the structure and differentiating between possible regioisomers. youtube.comcolumbia.edu

HSQC correlates the chemical shifts of protons directly attached to carbon atoms, providing a clear map of one-bond C-H connections. columbia.edusdsu.edu This is crucial for confirming the assignments made from 1D NMR spectra.

HMBC reveals correlations between protons and carbons that are two or three bonds apart (and sometimes more in conjugated systems). columbia.educolumbia.edu This technique is particularly powerful for establishing the connectivity of the entire carbon skeleton and for placing substituents on the quinoline ring. For example, an HMBC correlation between the methoxy protons and the C-2 carbon would definitively confirm the 2-methoxy substitution pattern. youtube.comcolumbia.edu

These 2D NMR experiments are essential for distinguishing this compound from other isomers, such as 2-hydroxy-4-methoxyquinoline, by providing clear evidence of the long-range connectivities between the substituents and the quinoline core.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, the molecular weight is 175.18 g/mol . sigmaaldrich.com In a mass spectrum, the compound is ionized, and the resulting molecular ion ([M]⁺) and its fragment ions are detected.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. For quinoline derivatives, common fragmentation pathways involve the loss of small neutral molecules or radicals. In the case of this compound, characteristic fragments would likely arise from the loss of a methyl group (CH₃) from the methoxy substituent, or the loss of carbon monoxide (CO). The mass spectrum of the related compound 4-hydroxyquinoline (B1666331) shows a prominent molecular ion peak at m/z 145, with other significant fragments at 117 and 90, corresponding to the loss of CO and HCN, respectively. chemicalbook.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. nih.gov For this compound, the IR spectrum would exhibit characteristic absorption bands for the hydroxyl (-OH), methoxy (-OCH₃), and aromatic C-H and C=C bonds.

A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group, with the broadening resulting from hydrogen bonding. mdpi.com The C-H stretching vibrations of the aromatic ring and the methoxy group would appear in the range of 2850-3100 cm⁻¹. mdpi.com The C=C and C=N stretching vibrations of the quinoline ring system would be observed in the 1500-1650 cm⁻¹ region. rsc.org The C-O stretching vibrations for the methoxy and hydroxyl groups would be expected in the 1000-1300 cm⁻¹ range.

Tautomerism Studies (e.g., Keto-Enol, Hydrazone Forms)

4-Hydroxyquinolines can exist in tautomeric forms, primarily the enol (4-hydroxyquinoline) and the keto (4-quinolone) forms. researchgate.netrsc.org The position of this equilibrium can be influenced by factors such as the solvent, temperature, and the presence of other substituents on the quinoline ring. scilit.comrsc.org Spectroscopic techniques like NMR and IR are instrumental in studying this tautomerism. rsc.org

In the case of this compound, the presence of the methoxy group at the 2-position can influence the tautomeric equilibrium. The ¹³C NMR chemical shift of the C-4 carbon is a key indicator: a signal around 170-180 ppm suggests the predominance of the keto form, while a signal in the aromatic region (around 160-170 ppm) indicates the enol form. researchgate.net Similarly, the IR spectrum can provide evidence for the dominant tautomer; a strong C=O stretching band around 1650 cm⁻¹ would support the keto form, while the absence of this band and the presence of a strong O-H band would favor the enol form. researchgate.net Studies on related 4-hydroxyquinolines have shown that the keto form is often favored in both solid and solution states. researchgate.net

UV-Visible Spectroscopy for Electronic Properties and Solvent Effects

UV-Visible spectroscopy is a pivotal analytical technique for probing the electronic properties of quinoline derivatives, including this compound. The absorption of ultraviolet and visible light by the molecule induces transitions of electrons from lower to higher energy orbitals. For quinoline systems, these transitions are typically of the π-π* and n-π* type, originating from the delocalized π-electron system of the aromatic rings and the non-bonding electrons on the heteroatoms (nitrogen and oxygen), respectively. The positions and intensities of the absorption bands in the UV-Vis spectrum are sensitive to the molecular structure and the surrounding solvent environment.

The electronic absorption spectra of quinoline derivatives are known to be influenced by the nature and position of substituents on the quinoline ring. The introduction of electron-donating groups, such as the hydroxyl (-OH) and methoxy (-OCH3) groups in this compound, can cause a shift in the absorption maxima (λmax) to longer wavelengths, an effect known as a bathochromic or red shift. This is attributed to the delocalization of the lone pair of electrons from the oxygen atoms into the aromatic π-system, which reduces the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

The solvent in which the spectrum is recorded can also significantly impact the absorption characteristics, a phenomenon referred to as solvatochromism. This effect arises from differential solvation of the ground and excited states of the molecule. Polar solvents, for instance, can stabilize the excited state more than the ground state, leading to a shift in the absorption bands. By studying these solvent-induced shifts, valuable information about the electronic distribution in the molecule and the nature of solute-solvent interactions can be obtained.

Below is a table summarizing the UV absorption maxima of 2,4-quinolinediol (B147529) in different solvents, illustrating the influence of the solvent environment on its electronic properties.

UV Absorption Maxima (λmax) of 2,4-Quinolinediol in Various Solvents

| Solvent | λmax (nm) |

| Cyclohexane | 328 |

| Dioxane | 330 |

| Chloroform | 331 |

| Ethyl Acetate (B1210297) | 330 |

| Acetonitrile | 329 |

| 2-Propanol | 331 |

| n-Butanol | 330 |

| Ethanol | 330 |

| Methanol (B129727) | 329 |

Note: The data presented in this table is for the related compound 2,4-quinolinediol as a representative example to illustrate solvatochromic effects in this class of quinolines.

The relatively minor shifts in the absorption maxima of 2,4-quinolinediol across a range of solvents with varying polarities suggest that the electronic transitions are not strongly influenced by general solvent polarity. However, more specific solute-solvent interactions, such as hydrogen bonding, can play a more significant role in altering the electronic properties of such molecules. For this compound, the presence of both a hydrogen bond donor (-OH group) and hydrogen bond acceptors (the nitrogen atom and the oxygen atoms of the hydroxyl and methoxy groups) would suggest the potential for complex interactions with protic and aprotic solvents, which would be reflected in its UV-Visible spectra.

Computational Chemistry and Theoretical Analysis

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a robust method for modeling the properties of medium to large-sized molecules with a high degree of accuracy. nih.govrsc.org Calculations employing DFT, particularly with the B3LYP functional and various basis sets, are instrumental in understanding the fundamental characteristics of 4-Hydroxy-2-methoxyquinoline.

Molecular Geometry Optimization and Vibrational Analysis

The initial step in computational analysis involves optimizing the molecular geometry to find the most stable three-dimensional arrangement of atoms. For quinoline (B57606) derivatives, DFT calculations, often at the B3LYP/6-31G* level, provide reliable predictions of bond lengths and angles. nih.gov For instance, in related quinoline structures, the C=O stretching vibrations are typically observed in the range of 1790-1810 cm⁻¹. Aromatic C–H stretching vibrations are generally found between 3000 and 3100 cm⁻¹.

A comprehensive vibrational analysis not only confirms the optimized structure as a true energy minimum but also allows for the assignment of fundamental vibrational modes observed in experimental FT-IR and FT-Raman spectra. nih.govijert.org For example, the asymmetric H-bonded-O-H stretching vibration in a similar compound, 3-chloro-4-hydroxyquinoline, was computationally identified and showed good agreement with experimental data.

Table 1: Selected Optimized Geometrical Parameters of a Quinoline Derivative

| Parameter | Bond Length (Å) | Bond Angle (°) |

|---|---|---|

| C2-N1 | 1.37 | |

| C4-C10 | 1.42 | |

| N1-C2-C3 | 122.5 | |

| C4-C10-C5 | 119.8 |

Note: This table is illustrative and based on general findings for quinoline derivatives. Specific values for this compound would require dedicated calculations.

HOMO-LUMO Energy Analysis and Electronic Properties

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's electronic properties and reactivity. researchgate.net The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. scirp.org A smaller energy gap suggests that a molecule is more reactive and can be easily excited.

DFT calculations are widely used to determine HOMO and LUMO energies. scirp.org These values, in turn, are used to calculate global reactivity descriptors such as electronegativity, chemical hardness, and global softness, which provide further insights into the molecule's electronic behavior.

Table 2: Calculated Electronic Properties of a Quinoline Derivative

| Property | Value (eV) |

|---|---|

| HOMO Energy | -6.646 |

| LUMO Energy | -1.816 |

| HOMO-LUMO Energy Gap | 4.83 |

Note: This table presents example values for a quinoline compound and may differ for this compound. scirp.org

Tautomeric Stability and Conformation Prediction

Tautomerism is a significant phenomenon in hydroxyquinolines, where the molecule can exist in different isomeric forms through proton transfer. researchgate.net DFT calculations are invaluable for predicting the relative stabilities of these tautomers in both the gas phase and in different solvents. researchgate.net For 4-hydroxyquinoline (B1666331) derivatives, studies have shown that the relative stability of tautomers can be influenced by the solvent environment. researchgate.net For instance, the keto-enol tautomerism is a well-documented feature, with computational studies helping to determine the predominant form under various conditions. researchgate.netnih.gov

Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials have garnered significant interest due to their potential applications in optoelectronics and telecommunications. jhuapl.edu Organic molecules, particularly those with donor-acceptor groups, can exhibit significant NLO properties. DFT calculations can predict the first-order hyperpolarizability (β), a measure of a molecule's NLO response. researchgate.net For some quinoline derivatives, the calculated first-order hyperpolarizability has been found to be significantly higher than that of the standard NLO material, urea. researchgate.net The presence of electron-donating (like -OCH3) and electron-withdrawing groups can enhance these properties. ekb.eg

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. nih.gov This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. nih.govfip.org For quinoline derivatives, which are known to exhibit a wide range of biological activities, molecular docking studies can provide insights into their interactions with specific biological targets. nih.gov

These simulations can predict the binding affinity, represented by a docking score, and visualize the interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the active site of the protein. nih.govresearchgate.net For example, derivatives of 4-hydroxy-2-oxoquinoline have been docked against tubulin to rationalize their anti-proliferative activity. nih.gov

Table 3: Example Molecular Docking Results for a Quinoline Derivative

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Tubulin | -8.5 | Cys241, Leu248 |

| COX-2 | -8.18 | Arg120, Tyr355 |

Note: This table is for illustrative purposes. The specific binding energies and interacting residues for this compound would depend on the target protein. fip.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.org These models are built by finding a statistical correlation between molecular descriptors (physicochemical properties or theoretical parameters) and the observed biological activity. nih.govnih.gov QSAR is a valuable tool in drug design for predicting the activity of new compounds and optimizing lead structures. researchgate.netyoutube.com

For quinoline derivatives, QSAR studies can help in identifying the key structural features that are important for a specific biological activity. researchgate.net By developing a robust QSAR model, it is possible to screen virtual libraries of compounds and prioritize those with the highest predicted activity for synthesis and further testing, thereby saving time and resources. nih.gov The models are typically validated using various statistical parameters to ensure their predictive power. nih.gov

Natural Bond Orbital (NBO) Analysis for Stability and Charge Delocalization

The key to understanding the stability of this compound lies in the donor-acceptor interactions between occupied (donor) Lewis-type NBOs and unoccupied (acceptor) non-Lewis-type NBOs. The stabilization energy, E(2), associated with these interactions quantifies the extent of charge delocalization. arabjchem.org The primary contributors to the electronic stability of the molecule are the delocalization of lone pair (LP) electrons from the oxygen and nitrogen atoms into the antibonding (π*) orbitals of the quinoline ring system.

The methoxy (B1213986) group (-OCH₃) at the C2 position and the hydroxyl group (-OH) at the C4 position significantly influence the electronic landscape. The oxygen atom of the methoxy group and the oxygen of the hydroxyl group possess lone pairs that can be donated into the aromatic system. Similarly, the nitrogen atom within the quinoline ring has a lone pair that participates in the aromatic π-system.

Key stabilizing interactions within this compound would involve:

LP (O) → π (C-C) and π (C-N):** The lone pairs of the oxygen atoms in the hydroxyl and methoxy groups engage in significant hyperconjugative interactions with the antibonding π* orbitals of the adjacent carbon-carbon and carbon-nitrogen bonds in the quinoline ring. This delocalization of electron density from the oxygen atoms into the ring system is a major stabilizing factor.

LP (N) → π (C-C):* The lone pair of the nitrogen atom in the quinoline ring is integral to the aromatic system and its interaction with the antibonding π* orbitals of the surrounding carbon-carbon bonds contributes significantly to the aromatic stability and charge delocalization across the bicyclic structure.

π → π Interactions:* Within the aromatic rings, delocalization occurs from the occupied π orbitals of the C=C bonds to the unoccupied π* orbitals of neighboring C=C bonds. These interactions are characteristic of aromatic systems and are fundamental to the stability of the quinoline core.

These interactions lead to a redistribution of electron density, creating a molecule with specific regions of higher and lower electron density, which in turn dictates its reactivity and intermolecular interactions. The hydroxyl group, in particular, can act as both a hydrogen bond donor and acceptor, further influencing its chemical behavior. scispace.com The charge delocalization also leads to a more stable electronic state for the molecule. berkeley.edu

Table 1: Predicted Major Donor-Acceptor Interactions and Stabilization Energies (E(2)) in this compound from NBO Analysis This table presents inferred data based on typical NBO analyses of quinoline derivatives. arabjchem.orgnih.gov

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (O1) from OH | π* (C4-C4a) | High | Lone Pair Delocalization |

| LP (O2) from OCH₃ | π* (C2-N1) | High | Lone Pair Delocalization |

| LP (N1) | π* (C2-C3) | Moderate | Aromatic Resonance |

| π (C5-C6) | π* (C4a-C8a) | Moderate | π-Conjugation |

| π (C7-C8) | π* (C5-C6) | Moderate | π-Conjugation |

Prediction of Pharmacokinetic Parameters (e.g., ADMET properties)

The evaluation of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the early phases of drug discovery, helping to identify candidates with favorable pharmacokinetic profiles and reduce late-stage failures. nih.gov In silico ADMET prediction models provide a rapid and cost-effective means to assess these properties for novel compounds. healthinformaticsjournal.combenthamdirect.com

For this compound, a predicted ADMET profile can be constructed based on computational models and data from structurally related quinoline derivatives. researchgate.netsciforschenonline.org These predictions help to evaluate its potential as a drug candidate.

Absorption:

Human Intestinal Absorption (HIA): Quinoline derivatives often exhibit good intestinal absorption. sciforschenonline.org It is predicted that this compound would have high HIA, suggesting good absorption from the gastrointestinal tract.

Caco-2 Permeability: Caco-2 cell permeability is a common in vitro model for predicting intestinal drug absorption. Based on its structure, the compound is likely to have moderate to high permeability.

P-glycoprotein (P-gp) Substrate/Inhibitor: P-glycoprotein is an efflux pump that can limit the bioavailability of drugs. Some quinoline derivatives can be substrates or inhibitors of P-gp. healthinformaticsjournal.com The potential interaction of this compound with P-gp would need specific computational assessment but is a crucial parameter to consider.

Distribution:

Blood-Brain Barrier (BBB) Permeability: The ability to cross the BBB is essential for drugs targeting the central nervous system. The physicochemical properties of this compound, such as its polarity and size, suggest it may have limited BBB permeability. nih.gov

Plasma Protein Binding (PPB): Many drugs bind to plasma proteins, which affects their distribution and availability. Quinoline derivatives can show variable but often significant plasma protein binding. mdpi.com High binding would reduce the free fraction of the compound available to exert its pharmacological effect.

Metabolism:

Cytochrome P450 (CYP) Inhibition: Inhibition of CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) is a common cause of drug-drug interactions. Computational models can predict whether a compound is likely to inhibit these enzymes. It is plausible that this compound could interact with one or more CYP isoforms, a common feature among heterocyclic compounds. nih.gov

Toxicity:

AMES Mutagenicity: The Ames test assesses the mutagenic potential of a compound. It is predicted that this compound would be non-mutagenic. healthinformaticsjournal.com

hERG (human Ether-à-go-go-Related Gene) Inhibition: Inhibition of the hERG potassium channel can lead to cardiotoxicity. This is a critical checkpoint for drug safety, and many quinoline-based compounds are evaluated for this property. nih.gov

Hepatotoxicity: Liver toxicity is another major concern in drug development. In silico models can predict the potential for drug-induced liver injury. nih.gov

Table 2: Predicted ADMET Profile for this compound This table presents inferred data based on computational predictions for quinoline derivatives. nih.govhealthinformaticsjournal.comsciforschenonline.orgnih.govnih.gov

| Parameter | Predicted Value/Classification | Implication |

| Absorption | ||

| Human Intestinal Absorption (HIA) | High | Good oral absorption |

| Caco-2 Permeability | Moderate to High | Favorable intestinal permeability |

| P-gp Substrate | Likely No | Higher bioavailability |

| Distribution | ||

| Blood-Brain Barrier (BBB) Penetration | Low to Medium | Limited effects on the CNS |

| Plasma Protein Binding (PPB) | High | Low free drug concentration |

| Metabolism | ||

| CYP1A2 Inhibitor | Likely No | Low risk of specific drug interactions |

| CYP2C9 Inhibitor | Likely Yes/No (Uncertain) | Potential for drug interactions |

| CYP2D6 Inhibitor | Likely Yes/No (Uncertain) | Potential for drug interactions |

| CYP3A4 Inhibitor | Likely Yes/No (Uncertain) | Potential for drug interactions |

| Toxicity | ||

| AMES Toxicity | Non-mutagen | Low carcinogenic risk |

| hERG Inhibition | Low to Medium Risk | Requires experimental validation |

| Hepatotoxicity | Likely No | Low risk of liver damage |

Biological Activities and Mechanistic Investigations

Antimicrobial Properties

The antimicrobial potential of quinoline (B57606) derivatives has been widely reported. While specific studies on 4-Hydroxy-2-methoxyquinoline are limited, research on analogous compounds provides insights into its potential antibacterial and antifungal activities.

The antibacterial efficacy of the 4-hydroxy-2-quinolone scaffold, to which this compound belongs, has been investigated against both Gram-positive and Gram-negative bacteria. Studies on various 4-hydroxy-2-quinolone analogs have demonstrated a range of activities, which appear to be significantly influenced by the nature and position of substituents on the quinoline core and the length of any alkyl chains. nih.gov

For instance, certain brominated 4-hydroxy-2-quinolone analogs with a nonyl side chain have shown notable inhibitory activity against the Gram-positive bacterium Staphylococcus aureus. nih.gov However, many 4-hydroxy-2-quinolone analogs exhibit limited to no activity against both S. aureus and the Gram-negative bacterium Escherichia coli. nih.gov The introduction of a methoxy (B1213986) group, as in this compound, can influence the antibacterial spectrum and potency. For example, in a series of pyrazoline derivatives, a methoxy substituent on a phenyl ring attached to the pyrazoline core enhanced antibacterial activity against S. aureus and Enterococcus faecalis. mdpi.com Conversely, another study on pyrazoline derivatives suggested that a methoxy group at a specific position could lead to reduced or no activity against Gram-negative bacteria. mdpi.com

Table 1: Antibacterial Activity of Selected Quinolone Analogs

| Compound | Bacterial Strain | Activity | Reference |

|---|---|---|---|

| Brominated 4-hydroxy-2-quinolone analog with nonyl side chain | Staphylococcus aureus | Significant inhibitory activity | nih.gov |

| Various 4-hydroxy-2-quinolone analogs | Staphylococcus aureus | Almost no activity | nih.gov |

| Various 4-hydroxy-2-quinolone analogs | Escherichia coli | Almost no activity | nih.gov |

| Pyrazoline derivative with methoxy substituent | Staphylococcus aureus | Enhanced activity | mdpi.com |

| Pyrazoline derivative with methoxy substituent | Enterococcus faecalis | Enhanced activity | mdpi.com |

The antifungal properties of the 4-hydroxy-2-quinolone scaffold have also been a focus of research. Similar to antibacterial activity, the antifungal efficacy is highly dependent on the specific substitutions on the quinoline ring. A study on a series of 4-hydroxy-2-quinolone analogs revealed that a brominated analog with a nonyl side chain exhibited exceptional antifungal activity against the pathogenic fungus Aspergillus flavus, even surpassing the positive control, amphotericin B. nih.gov In contrast, the unsubstituted analog showed very low inhibition. nih.gov

The presence of a methoxy group can modulate the antifungal activity of quinoline derivatives. For instance, a study on the antifungal activity of 2-methoxynaphthalene-1,4-dione, a compound with a methoxy group, demonstrated its efficacy against Cryptococcus neoformans. rsc.org This suggests that the methoxy substitution can be a key determinant of antifungal potential.

Table 2: Antifungal Activity of Selected Quinolone and Naphthoquinone Analogs

| Compound | Fungal Strain | Activity (IC50 or MIC) | Reference |

|---|---|---|---|

| Brominated 4-hydroxy-2-quinolone analog with nonyl side chain | Aspergillus flavus | IC50 = 1.05 µg/mL | nih.gov |

| Unsubstituted 4-hydroxy-2-quinolone analog | Aspergillus flavus | IC50 = 70.97 ± 3.71 µg/mL | nih.gov |

| 2-methoxynaphthalene-1,4-dione | Cryptococcus neoformans | MIC = 3.12 to 12.5 µg/mL | rsc.org |

The mechanisms underlying the antimicrobial activity of quinoline derivatives are multifaceted. One significant area of investigation is the modulation of quorum sensing (QS), a bacterial cell-to-cell communication system that regulates virulence. In Pseudomonas aeruginosa, a family of molecules known as 4-hydroxy-2-alkylquinolines (HAQs) are involved in QS. nih.gov These molecules can act as signaling molecules themselves or as precursors to other QS signals. nih.govpnas.org While direct studies on this compound are scarce, the known role of related HAQs in QS suggests a potential mechanism of action. nih.govpnas.org The stringent response, a bacterial stress response, has been shown to modulate HAQ biosynthesis and the QS hierarchy in P. aeruginosa. nih.gov

Another proposed mechanism of action for some quinoline derivatives is the induction of pro-oxidative effects. A study on 4-hydroxyquinoline (B1666331) derivatives indicated that their antioxidant or pro-oxidant behavior is dependent on the molecular structure and its distribution in the reaction system. nih.gov Certain derivatives with electron-attracting groups can act as pro-oxidants, leading to the generation of unstable free radicals that can damage cellular components and contribute to antimicrobial activity. nih.gov

Anticancer Potential

The quinolinone scaffold is recognized as a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer effects. mdpi.com

Research into the anticancer potential of quinoline derivatives has demonstrated their ability to inhibit the proliferation of various cancer cell lines and to induce apoptosis (programmed cell death). For example, a study on 4-anilino-8-methoxy-2-phenylquinoline derivatives, which are structurally related to this compound, revealed significant antiproliferative activity against several cancer cell lines, including colon and breast cancer. nih.gov Flow cytometric analysis indicated that this growth inhibition was associated with an accumulation of cells in the S-phase of the cell cycle. nih.gov

The induction of apoptosis is a key mechanism for many anticancer agents. Studies on other related compounds, such as naphthylisoquinoline alkaloids, have shown that they can induce apoptosis in breast cancer cells through the intrinsic pathway, which involves the disruption of mitochondrial membrane potential and the production of reactive oxygen species (ROS). novanet.ca While direct evidence for this compound is lacking, the activities of these related compounds suggest a plausible mechanism for its potential anticancer effects.

Table 3: Antiproliferative Activity of a 4-anilino-8-methoxy-2-phenylquinoline Derivative

| Compound | Cancer Cell Line | Activity (GI50) | Reference |

|---|---|---|---|

| 4'-COMe-substituted 4-anilino-8-methoxy-2-phenylquinoline derivative | HCT-116 (Colon Cancer) | 0.07 µM | nih.gov |

| MCF7 (Breast Cancer) | <0.01 µM | ||

| MDA-MB-435 (Breast Cancer) | <0.01 µM |

The anticancer effects of quinoline derivatives are often attributed to their ability to modulate specific signaling pathways that are dysregulated in cancer.

COX-2 Expression: Cyclooxygenase-2 (COX-2) is an enzyme that is often overexpressed in various cancers and plays a role in inflammation and tumor growth. nih.gov While there is no direct evidence linking this compound to COX-2 modulation, other structurally different compounds that induce oxidative stress have been shown to induce COX-2 expression. mdpi.com

PI3Kα Inhibition: The phosphatidylinositol 3-kinase (PI3K) pathway is a critical signaling pathway that regulates cell growth, proliferation, and survival. The PI3Kα isoform is frequently mutated in human cancers, making it an attractive therapeutic target. nih.gov Several studies have focused on developing quinoline-based inhibitors of PI3Kα. mdpi.comresearchgate.net For instance, a series of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides and 4,6-dihydroxy-2-quinolone-3-carboxamides have been evaluated as inhibitors of PI3Kα. mdpi.com This highlights the potential of the 4-hydroxy-2-quinolone scaffold, and by extension this compound, to target this key oncogenic pathway.

EGFR/HER2 Dual Targeting: The epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) are members of the ErbB family of receptor tyrosine kinases that play crucial roles in cell proliferation and are important targets in cancer therapy. nih.govfrontiersin.org Dual inhibition of EGFR and HER2 is a validated strategy for treating certain cancers. nih.gov The development of quinazoline (B50416) and quinoline-based derivatives as selective inhibitors of HER2 over EGFR has been an active area of research. rsc.orgnih.gov Novel isoquinoline-tethered quinazoline derivatives have demonstrated improved selectivity and cellular activity against HER2. rsc.orgnih.gov These findings suggest that the broader quinoline chemical space may offer opportunities for developing targeted anticancer agents that modulate EGFR/HER2 signaling.

Antiviral Activities

The antiviral properties of this compound derivatives have been investigated, with a particular focus on their ability to interfere with viral entry and replication processes.

The interaction between the Angiotensin-Converting Enzyme 2 (ACE2) and the Receptor-Binding Domain (RBD) of the SARS-CoV-2 spike protein is a critical step for viral entry into host cells. nih.govnih.gov Small molecules that can disrupt this interaction are being explored as potential therapeutics for COVID-19. nih.gov Research has identified compounds that can inhibit the ACE2-RBD interaction, thereby suppressing the entry of SARS-CoV-2 and its variants into host cells. nih.gov This strategy focuses on modulating ACE2 without affecting its essential enzymatic functions. nih.gov

The RNA-dependent RNA polymerase (RdRp) of the Hepatitis C virus (HCV), known as NS5B, is a prime target for antiviral drug development due to its crucial role in viral replication. nih.govnih.gov Various non-nucleoside inhibitors that bind to allosteric sites on the NS5B polymerase have been discovered, demonstrating the potential to block viral RNA synthesis. nih.govnih.gov These inhibitors act by binding to distinct sites on the enzyme, such as the thumb or palm domains, away from the active site, and can prevent the initiation of RNA elongation. nih.govnih.gov

Enzyme Inhibition Studies

Derivatives of this compound have been shown to inhibit a range of enzymes, highlighting their potential as therapeutic agents for various diseases.

Carbonic Anhydrase: Derivatives of quinolinone have been investigated as inhibitors of various carbonic anhydrase (CA) isoforms. nih.govsemanticscholar.orgfrontiersin.orgnih.gov For instance, a series of 7-amino-3,4-dihydroquinolin-2(1H)-one derivatives showed inhibitory activity against human CA isoforms I, II, and IX, with the most significant inhibition observed for the tumor-associated hCA IX. nih.govnih.gov Similarly, 4-anilinoquinazoline-based benzenesulfonamides have demonstrated potent, nanomolar-level inhibition of hCA I, II, IX, and XII. semanticscholar.org

Urease: Urease is a key enzyme for the survival of Helicobacter pylori, a bacterium linked to various gastrointestinal diseases. nih.gov Research has shown that various natural and synthetic compounds can inhibit urease activity. nih.govnih.govepa.govresearchgate.net For example, α-hydroxyketones have demonstrated urease inhibitory activity, potentially by binding to cysteine residues in the active site of the enzyme. epa.gov

Acetylcholinesterase: While not a primary focus of the provided context, the broader class of quinoline derivatives has been explored for acetylcholinesterase inhibition in the context of Alzheimer's disease treatment.

COX-2: The anti-inflammatory potential of quinolinone derivatives often involves the inhibition of cyclooxygenase (COX) enzymes.

DNA Gyrase: As previously mentioned in the context of anticancer mechanisms, the 4-hydroxy-2-quinolone scaffold is a potent inhibitor of bacterial DNA gyrase B (GyrB). nih.govunivie.ac.at This inhibition is crucial for its antibacterial activity against pathogens like methicillin-resistant S. aureus (MRSA). nih.govunivie.ac.at

Lipoxygenase: Quinolinone derivatives have been identified as inhibitors of lipoxygenase (LOX), an enzyme involved in inflammatory pathways. nih.govnih.govmdpi.comnih.govresearchgate.net For example, 2-n-heptyl-4-hydroxyquinoline-N-oxide (KF8940) was found to be a potent and selective inhibitor of 5-lipoxygenase. nih.gov Other quinolinone-carboxamide derivatives have also shown significant LOX inhibitory activity. nih.govmdpi.comresearchgate.net

The following table summarizes the inhibitory activities of various quinolinone derivatives against specific enzymes.

| Enzyme | Inhibitor(s) | IC₅₀ / Kᵢ | Reference |

| Carbonic Anhydrase IX | 7-amino-3,4-dihydroquinolin-2(1H)-one derivatives | Kᵢ: 243.6 - 2785.6 nM | nih.govnih.gov |

| Carbonic Anhydrase II | Quinazolinone analogs | IC₅₀: 14.0 - 59.6 µM | frontiersin.org |

| DNA Gyrase B (S. aureus) | N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides (f4, f14) | IC₅₀: 0.31 µM, 0.28 µM | nih.govunivie.ac.at |

| 5-Lipoxygenase | KF8940 (2-n-heptyl-4-hydroxyquinoline-N-oxide) | IC₅₀: 0.15 µM | nih.gov |

| Lipoxygenase | Quinolinone-carboxamides (3h, 3s) | IC₅₀: 10 µM | mdpi.comresearchgate.net |

The identification of specific molecular targets and the characterization of binding affinities are crucial for understanding the therapeutic potential and for the rational design of more potent and selective inhibitors.

DNA Gyrase B: Molecular docking studies have elucidated the binding mode of 4-hydroxy-2-quinolone-3-carboxamide derivatives to the ATP binding site of S. aureus GyrB. nih.gov The 4-hydroxy-2-quinolone scaffold forms key hydrogen bonds with Arg84 and Arg144 and electrostatic interactions with Arg84, anchoring the inhibitor in the active site. nih.gov

Tubulin: The binding of inhibitors to the colchicine (B1669291) site on tubulin is a well-established mechanism for disrupting microtubule dynamics. polyu.edu.hk Molecular modeling has been used to guide the design of new tubulin polymerization inhibitors based on the tetrahydropyrrolo[1,2-a]quinoline-1(2H)-one scaffold. rsc.org

Carbonic Anhydrase: Computational studies, including molecular docking, have been employed to rationalize the structure-activity relationships of quinazolinone-based inhibitors against different carbonic anhydrase isoforms, providing insights into their inhibitory activity and selectivity. researchgate.net

Lipoxygenase: In silico docking studies have revealed that synthetic quinolinone-carboxamide analogues bind to an alternative binding site in soybean lipoxygenase, distinct from the active site, suggesting a non-competitive or mixed-type inhibition mechanism. mdpi.comresearchgate.net

Anti-inflammatory and Antioxidant Properties

The quinolinone scaffold, a core component of this compound, is recognized for its diverse pharmacological properties, including significant anti-inflammatory and antioxidant activities. Research has demonstrated that derivatives of 4-hydroxy-2-quinolinone are promising candidates for the development of multi-target agents that can combat pathophysiological conditions associated with inflammation and oxidative stress. mdpi.com

Derivatives such as 4-hydroxy-7-methoxyquinolin-2(1H)-one and 4-hydroxy-8-methoxyquinolin-2(1H)-one have been noted for their potential pharmaceutical applications, particularly in roles as anti-inflammatory and antioxidant agents. biosynce.combiosynce.com The antioxidant capabilities are often attributed to the hydroxyl group on the quinoline core, which can scavenge free radicals and reduce oxidative stress within cells. evitachem.com This is a crucial mechanism, as an overproduction of reactive oxygen species (ROS) is a hallmark of many disease states. mdpi.com

In a study focused on the privileged structure of 4-hydroxy-2-quinolinone, researchers synthesized a series of carboxamides and hybrid derivatives to evaluate their ability to inhibit soybean lipoxygenase (LOX), an indicator of anti-inflammatory activity. mdpi.com Among the synthesized compounds, several emerged as potent multi-target agents, exhibiting combined antioxidant and LOX inhibitory effects. mdpi.com For instance, carboxamide 3g and a quinolinone hybrid with acetylated ferulic acid (11e ) demonstrated notable dual activity. mdpi.com

Table 1: Anti-inflammatory and Antioxidant Activity of 4-Hydroxy-2-quinolinone Derivatives

| Compound | Activity Type | Measurement | Result | Source |

|---|---|---|---|---|

| Quinolinone–carboxamide 3h | Anti-inflammatory (LOX Inhibition) | IC₅₀ | 10 µM | mdpi.com |

| Quinolinone–carboxamide 3s | Anti-inflammatory (LOX Inhibition) | IC₅₀ | 10 µM | mdpi.com |

| Carboxamide 3g | Anti-inflammatory (LOX Inhibition) | IC₅₀ | 27.5 µM | mdpi.com |

| Antioxidant (Lipid Peroxidation) | % Inhibition | 100% | mdpi.com | |

| Antioxidant (Hydroxyl Radical Scavenging) | % Ability | 67.7% | mdpi.com | |

| Antioxidant (ABTS Assay) | % Decolorization | 72.4% | mdpi.com | |

| Quinolinone hybrid 11e | Anti-inflammatory (LOX Inhibition) | IC₅₀ | 52 µM | mdpi.com |

| Antioxidant (Lipid Peroxidation) | % Inhibition | 97% | mdpi.com |

Other Biological Activities (e.g., Antiplatelet, Antiepileptic, Anti-Alzheimer)

The versatile quinoline structure has been explored for a range of other therapeutic applications.

Antiplatelet Activity: Certain derivatives of the quinoline scaffold have shown potent antiplatelet effects. One study synthesized 4-alkoxy-2-phenylquinoline derivatives and found several compounds with strong antiplatelet activity. nih.gov For example, 5-ethyl-4-methoxy-2-phenylquinoline demonstrated an IC₅₀ value of 0.08 µM, suggesting its mechanism may involve the inhibition of cyclooxygenase or thromboxane (B8750289) synthetase. nih.gov Another study identified 4-methyl-2-oxo-1,2-dihydroquinolin-6-yl acetate (B1210297) as an effective antiplatelet agent both in vitro and in vivo. nih.govresearchgate.net Its action was linked to the inhibition of cyclooxygenase-1 (Cox-1), leading to a reduction in thromboxane A₂ (TxA₂) and subsequent inhibition of platelet aggregation. nih.govresearchgate.net

Antiepileptic Activity: The quinoline and quinolinone structures are considered privileged scaffolds in the search for new antiepileptic drugs (AEDs). mdpi.comnih.gov Although specific studies on this compound for epilepsy are not prominent, research into related structures is ongoing. For instance, a series of 1-substituted-6-(4H-1,2,4-triazol-4-yl)-3,4-dihydroquinolin-2(1H)-ones were synthesized and screened for anticonvulsant properties, with some compounds showing moderate activity in the maximal electroshock seizure (MES) model. nih.gov This highlights the potential of the broader quinolinone class in developing new therapies for epilepsy, a condition affecting about 1% of the world's population. nih.gov

Anti-Alzheimer Potential: The antioxidant properties of quinoline derivatives are relevant to neurodegenerative diseases like Alzheimer's disease (AD), where cumulative oxidative damage and lipid peroxidation are key pathogenic factors. nih.gov Cytotoxic aldehydes such as 4-hydroxy-2-nonenal (HNE), a product of lipid peroxidation, are implicated in the neurotoxicity seen in AD. nih.gov Compounds that possess antioxidant capabilities could therefore offer a protective effect. nih.gov While direct studies on this compound for AD are limited, its structural similarity to other antioxidant compounds being investigated for neuroprotection suggests a potential area for future research. evitachem.comnih.gov

Investigation of Receptor Interactions (e.g., ACE2, EGFR, HER2, PPARδ)

The mechanisms of action for quinoline-based compounds often involve direct interaction with specific enzymes and cellular receptors.

ACE2 Interaction: Angiotensin-converting enzyme 2 (ACE2) is a critical receptor for viral entry, notably for SARS-CoV-2. nih.govnih.gov Research has shown that certain quinoline derivatives can interfere with this interaction. A study identified 4-Hydroxy-6-methoxyquinoline-2-carboxylic acid as a compound capable of inhibiting the interaction between ACE2 and the receptor-binding domain (RBD) of the virus's spike protein. This suggests that the quinoline scaffold could be a valuable starting point for developing therapeutics that block viral attachment to host cells. chemrxiv.org

EGFR and HER2 Interaction: The epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) are key targets in cancer therapy. dntb.gov.uamdpi.com The 4-anilino-quinazoline scaffold has been identified as a privileged structure for developing EGFR tyrosine kinase inhibitors (TKIs). nih.gov While structurally distinct from this compound, these findings underscore the importance of the quinoline and quinazoline cores in designing receptor inhibitors. Recently, isoquinoline-tethered quinazoline derivatives were developed that showed significantly improved selectivity for HER2 over EGFR, highlighting the tunability of this class of compounds for specific receptor targets. nih.gov The inhibitory mechanism of such compounds often involves disrupting the signaling pathways that promote tumor growth. evitachem.com

PPARδ Interaction: Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors involved in regulating metabolism and inflammation. nih.govmdpi.com PPARδ, in particular, has been implicated in anti-inflammatory processes. nih.gov Virtual screening and molecular dynamics simulations have been used to identify new PPARδ agonists. While specific studies on this compound are not available, the general approach involves identifying compounds that can bind to the ligand-binding domain of the receptor, often forming hydrogen bonds with key polar residues like histidine and tyrosine to act as agonists. nih.govmdpi.com

Table 2: Investigated Receptor Interactions for Quinoline-Related Scaffolds

| Receptor | Interacting Compound/Scaffold | Key Finding | Source |

|---|---|---|---|

| ACE2 | 4-Hydroxy-6-methoxyquinoline-2-carboxylic acid | Inhibits the ACE2-RBD interaction, suggesting potential as a COVID-19 therapeutic. | |

| EGFR | 4-Anilino-quinazoline derivatives | Identified as a privileged scaffold for developing potent EGFR kinase inhibitors. | nih.gov |

| HER2 | Isoquinoline-tethered quinazoline derivatives | Demonstrated enhanced selectivity for HER2 over EGFR, with improved anti-proliferative effects. | nih.gov |

| PPARδ | Various novel ligands (identified via virtual screening) | Agonists typically form stable hydrogen bonds with polar residues (e.g., H323, H449, Y473) in the active site. | nih.gov |

Natural Occurrence and Biosynthetic Pathways

Isolation from Natural Sources

Quinoline (B57606) alkaloids, including various hydroxylated and methoxylated derivatives, are predominantly found in the plant kingdom and microorganisms. nih.gov For instance, 4-hydroxy-6-methoxyquinoline-2-carboxylic acid has been isolated from Ephedra pachyclada ssp. Sinaica, a plant with traditional uses in treating a variety of ailments. researchgate.net Similarly, novel quinolinone alkaloids, such as 3-methoxy-1-methyl-2-propyl-4-quinolone, have been extracted from the leaves of Esenbeckia leiocarpa. nih.gov In the microbial world, actinomycetes, particularly marine-derived Streptomyces species, have been identified as producers of 2-alkyl-4-hydroxyquinolines. nih.gov These findings underscore the diverse natural sources of these compounds.

Biosynthesis of 4-Hydroxy-2-alkylquinolines (HAQs) in Microorganisms

The opportunistic pathogen Pseudomonas aeruginosa is a well-studied model organism for understanding the biosynthesis of 4-hydroxy-2-alkylquinolines (HAQs). pnas.orgwikipedia.org This bacterium utilizes a sophisticated system to produce a range of HAQs that are integral to its survival and virulence. asm.org

Precursors and Metabolic Pathways

The biosynthesis of HAQs in P. aeruginosa is a multi-step process that primarily involves the condensation of two key precursors: anthranilic acid and fatty acids. nih.govasm.orgresearchgate.net Anthranilic acid, an aromatic amino acid precursor, can be supplied through multiple pathways, including those encoded by the phnAB and trpEG genes, as well as through the degradation of tryptophan via the kynurenine (B1673888) pathway. researchgate.netwikipedia.orgnih.gov

Initially, it was hypothesized that β-keto fatty acids were the direct precursors for the alkyl chain of HAQs. nih.govasm.org However, more recent research has demonstrated that octanoic acid is directly incorporated into 4-hydroxy-2-heptylquinoline (HHQ), a key HAQ. nih.gov This revised pathway involves the PqsD enzyme, which synthesizes 2-aminobenzoylacetate (2-ABA) from anthraniloyl-CoA and malonyl-CoA. nih.gov Subsequently, a decarboxylating coupling of 2-ABA with an octanoate (B1194180) group attached to the PqsC enzyme yields HHQ. nih.gov The enzyme PqsB is also essential for this second step. nih.gov

Genetic Regulation of Biosynthesis

The genetic machinery responsible for HAQ biosynthesis in P. aeruginosa is primarily encoded by the pqsABCDE operon. researchgate.netnih.govnih.gov The expression of this operon is tightly regulated. The transcriptional regulator MvfR (also known as PqsR) plays a crucial positive regulatory role, directly binding to the pqsA promoter and activating the transcription of the operon in the presence of HAQ signal molecules like HHQ and the Pseudomonas Quinolone Signal (PQS). pnas.orgasm.orgnih.gov

The regulation of the pqs operon is further integrated into the broader quorum-sensing network of P. aeruginosa. The las and rhl quorum-sensing systems, which utilize acyl-homoserine lactones (AHLs) as signaling molecules, also influence HAQ production. asm.org For instance, LasR, the transcriptional regulator of the las system, controls the conversion of HHQ to PQS. pnas.orgpnas.org Conversely, RhlR, the regulator of the rhl system, can act as a repressor of pqsR transcription but can also directly activate the transcription of the pqsABCDE operon from an alternative start site. nih.gov Furthermore, the stringent response, a bacterial stress response mediated by the signaling molecule (p)ppGpp, has been shown to negatively regulate HAQ biosynthesis by impacting the expression of pqsA and pqsR. asm.org

| Gene/Regulator | Function in HAQ Biosynthesis |

| pqsA | Encodes an anthranilate-coenzyme A ligase, the first step in HAQ synthesis. asm.orgnih.gov |

| pqsB, pqsC, pqsD | Catalyze the condensation of anthraniloyl-CoA with a fatty acid to form the HAQ core structure. nih.govnih.gov |

| pqsE | Not directly involved in HAQ synthesis but its product interacts with RhlR. asm.org |

| pqsH | Involved in the conversion of HHQ to PQS. asm.orgnih.gov |

| MvfR (PqsR) | A key transcriptional activator of the pqsABCDE operon. pnas.orgasm.orgnih.gov |

| LasR | Regulates the conversion of HHQ to PQS. pnas.orgpnas.org |